molecular formula C24H32O9 B1199131 16alpha,17beta-Estriol 17-(beta-D-glucuronide) CAS No. 7219-89-8

16alpha,17beta-Estriol 17-(beta-D-glucuronide)

Cat. No. B1199131
CAS RN: 7219-89-8
M. Wt: 464.5 g/mol
InChI Key: CZGFLAQOJPXVRV-GITAKMRZSA-N
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Description

16alpha,17beta-Estriol 17-(beta-D-glucuronide), also known as estra-1,3,5(10)-triene-3,16α,17β-triol 17-D-glucuronide, is a type of Sterol Lipid . It belongs to the class of Steroid conjugates, specifically Glucuronides . It is a derivative of C18 steroids (estrogens) .


Physical And Chemical Properties Analysis

16alpha,17beta-Estriol 17-(beta-D-glucuronide) has a molecular formula of C24H32O9 and an exact mass of 464.204635 . It has 33 heavy atoms, 5 rings (including 1 aromatic ring), 3 rotatable bonds, a Van der Waals molecular volume of 419.61, a topological polar surface area of 158.98, 6 hydrogen bond donors, and 9 hydrogen bond acceptors . Its logP is 2.50, and its molar refractivity is 116.89 .

Scientific Research Applications

  • Pregnancy Monitoring and Ovulation Induction : Haning et al. (1977) developed a radioimmunoassay for estriol-16alpha-[beta-D-glucuronide] in urine, which can be used for monitoring pregnancy and induction of ovulation with Pergonal (Haning et al., 1977).

  • Assessment in Pregnancy Urine : DiPietro (1976) created a rapid, direct radioimmunoassay for estriol-16alpha-(beta-D-glucuronide) in pregnancy urine. This assay offers high specificity and can evaluate variations in the excretion pattern of estrogen conjugates in normal and high-risk pregnancies (DiPietro, 1976).

  • Enzymatic Treatment for Environmental Concerns : Tanaka et al. (2009) investigated the enzymatic treatment of estrogens, including 17beta-estradiol 3-(beta-D-glucuronide), to address reproductive health concerns in animals due to natural and synthetic estrogens from sewage systems (Tanaka et al., 2009).

  • In Vitro Biosynthesis in Nonhuman Primates : Musey et al. (1977) studied the in vitro biosynthesis of estrogen glucosiduronates, including estriol-16alpha-glucosiduronate, in rhesus monkey liver homogenates, revealing species-specific estrogen metabolism (Musey et al., 1977).

  • Identification in Avian Urine : Robinson et al. (1975) identified 17beta-estradiol-17-beta-D-glucuronide in avian urine, contributing to the understanding of estrogen metabolism in birds (Robinson et al., 1975).

  • Biliary Metabolites Study in Rats : Menzies and Watanabe (1976) researched the biliary metabolites of estriol in rats, identifying "glucosiduronate" conjugates and contributing to knowledge about estrogen metabolism (Menzies & Watanabe, 1976).

  • Cholestatic Agents in Rats : Meyers et al. (1981) explored estriol-17 beta(beta-D-glucuronide) and estriol-16 alpha(beta-D-glucuronide) as cholestatic agents in rats, providing insights into hepatobiliary dysfunction caused by steroid glucuronides (Meyers et al., 1981).

Safety And Hazards

16alpha,17beta-Estriol 17-(beta-D-glucuronide) is known to decrease bile flow, functioning as a cholestatic agent . It presents evidence for a new class of cholestatic compounds, the steroid D-ring glucuronides, and suggests a means by which endogenous or exogenous steroids may produce hepatobiliary dysfunction .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(26)21(24)33-23-19(29)17(27)18(28)20(32-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGFLAQOJPXVRV-FLVROIOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992906
Record name 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Estriol-17-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

16alpha,17beta-Estriol 17-(beta-D-glucuronide)

CAS RN

7219-89-8
Record name Estriol 17-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7219-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estriol 17beta -(beta -D-glucuronide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Estriol-17-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16alpha,17beta-Estriol 17-(beta-D-glucuronide)
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16alpha,17beta-Estriol 17-(beta-D-glucuronide)
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16alpha,17beta-Estriol 17-(beta-D-glucuronide)
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16alpha,17beta-Estriol 17-(beta-D-glucuronide)
Reactant of Route 5
16alpha,17beta-Estriol 17-(beta-D-glucuronide)
Reactant of Route 6
16alpha,17beta-Estriol 17-(beta-D-glucuronide)

Citations

For This Compound
1
Citations
E Pujos-Guillot, G Pickering, B Lyan, G Ducheix… - Age, 2012 - Springer
Sulfur amino acids are determinant for the detoxification of paracetamol (N-acetyl-p-aminophenol) through sulfate and glutathione conjugations. Long-term paracetamol treatment is …
Number of citations: 27 link.springer.com

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